molecular formula C36H34ClFN6O5S B14898222 HSP90/mTOR-IN-1

HSP90/mTOR-IN-1

Cat. No.: B14898222
M. Wt: 717.2 g/mol
InChI Key: ATLXJJAEFPYDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSP90/mTOR-IN-1 is a potent and orally active inhibitor that targets both heat shock protein 90 (HSP90) and mechanistic target of rapamycin (mTOR). It has shown significant potential in cancer research due to its ability to suppress the proliferation of cancer cells and induce apoptosis and autophagy through selective inhibition of HSP90 and mTOR .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of HSP90/mTOR-IN-1 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

HSP90/mTOR-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

HSP90/mTOR-IN-1 exerts its effects by selectively inhibiting the activity of HSP90 and mTOR. HSP90 is a molecular chaperone that assists in the proper folding and stabilization of proteins, while mTOR is a key regulator of cell growth and proliferation. By inhibiting these proteins, this compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis and autophagy .

Properties

Molecular Formula

C36H34ClFN6O5S

Molecular Weight

717.2 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[11-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-3-morpholin-4-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]phenyl]urea

InChI

InChI=1S/C36H34ClFN6O5S/c1-19(2)24-16-25(29(46)17-28(24)45)35(47)44-10-9-23-30(18-44)50-34-31(23)33(43-11-13-49-14-12-43)41-32(42-34)20-3-5-21(6-4-20)39-36(48)40-22-7-8-27(38)26(37)15-22/h3-8,15-17,19,45-46H,9-14,18H2,1-2H3,(H2,39,40,48)

InChI Key

ATLXJJAEFPYDCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CCC3=C(C2)SC4=NC(=NC(=C34)N5CCOCC5)C6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)F)Cl

Origin of Product

United States

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